2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by a pyrrolidine ring, a propoxyphenyl group, and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom or the aromatic rings.
Reduction: This reaction can target the carbonyl groups or the aromatic rings.
Substitution: This reaction can occur at the aromatic rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(2-naphthyl)acetamide
- N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]sulfanyl}acetamide
Uniqueness
2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21FN2O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H21FN2O4S/c1-2-11-28-17-9-7-16(8-10-17)24-20(26)12-18(21(24)27)29-13-19(25)23-15-5-3-14(22)4-6-15/h3-10,18H,2,11-13H2,1H3,(H,23,25) |
InChI Key |
DRBPEKITBHRZQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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